PD 128483 - 115688-97-6

PD 128483

Catalog Number: EVT-1549541
CAS Number: 115688-97-6
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PD 128483 is derived from a class of compounds known as pyrimidines. Its classification falls under small molecule inhibitors, which are often utilized in drug discovery due to their ability to modulate biological pathways effectively. The compound has been studied primarily in the context of cancer therapy and neurodegenerative diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD 128483 involves several key steps, typically starting from commercially available starting materials. A common synthetic route includes:

  1. Formation of the Pyrimidine Core: This is achieved through condensation reactions involving appropriate aldehydes and urea derivatives.
  2. Functionalization: Subsequent steps involve the introduction of various functional groups that enhance the compound's biological activity and selectivity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The synthesis may also involve optimization strategies to improve yield and reduce by-products, which are critical for scaling up production for clinical trials.

Molecular Structure Analysis

Structure and Data

PD 128483 has a complex molecular structure characterized by a pyrimidine ring system with specific substituents that confer its unique properties. The molecular formula can be represented as C12H15N5OC_{12}H_{15}N_5O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 245.28 g/mol
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography to understand its binding interactions with target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

PD 128483 undergoes various chemical reactions that are essential for its activity:

  1. Enzyme Inhibition: The compound acts by binding to specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
  2. Metabolic Stability: Understanding how PD 128483 interacts with metabolic enzymes is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

These reactions can be studied using in vitro assays that measure enzyme activity in the presence of varying concentrations of PD 128483.

Mechanism of Action

Process and Data

The mechanism of action of PD 128483 primarily involves its role as an inhibitor of specific protein targets within cellular pathways. By binding to these targets, PD 128483 disrupts normal signaling processes, which can lead to:

  • Induction of Apoptosis: In cancer cells, this inhibition can trigger programmed cell death.
  • Neuroprotective Effects: In neurodegenerative contexts, it may help in reducing neuronal damage by modulating pathways involved in oxidative stress.

Quantitative data from pharmacological studies reveal dose-response relationships that provide insights into its efficacy across different cell types.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PD 128483 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound shows stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Melting Point: Determined through differential scanning calorimetry, providing insights into its thermal properties.

These properties are critical for formulating the compound into drug delivery systems.

Applications

Scientific Uses

PD 128483 has potential applications in various scientific fields:

  • Cancer Research: As an inhibitor of tumor growth, it is being investigated for its ability to enhance the efficacy of existing chemotherapy agents.
  • Neuroscience: Its neuroprotective properties make it a candidate for treating conditions like Alzheimer's disease or Parkinson's disease.
  • Drug Development: Further studies aim to optimize PD 128483's structure for improved selectivity and reduced side effects.
Introduction to PD 128483: Pharmacological Significance and Historical Context

Discovery and Development of PD 128483

PD 128483 was first synthesized and pharmacologically characterized in 1993 as part of a research program targeting novel dopamine receptor modulators. The compound belongs to a chemical class featuring a thiazolo[4,5-f]quinoline core structure (molecular formula: C₁₁H₁₅N₃S), with a methyl group at the 6-position contributing to its distinctive receptor interaction profile [7]. Early research revealed its racemic nature, prompting the separation and individual evaluation of its enantiomers, which demonstrated strikingly different functional activities at dopamine receptors. The (+)-enantiomer acted as a potent partial agonist with higher intrinsic activity, while the (-)-enantiomer exhibited predominantly antagonistic or very weak partial agonist properties [1] [7].

Preclinical behavioral studies established PD 128483's antipsychotic-like profile. It significantly inhibited spontaneous and stimulant-induced locomotion in rats – a predictive model for antipsychotic efficacy. Crucially, in squirrel monkeys sensitized to haloperidol-induced dystonia, only the (-)-enantiomer induced extrapyramidal dysfunction, suggesting the racemic mixture or the (+)-enantiomer might offer a reduced risk of motor side effects [1]. Furthermore, PD 128483 decreased cocaine self-administration in rhesus monkeys, indicating potential utility in managing substance use disorders [7]. Despite these promising preclinical findings, development beyond early stages appears limited, with no approved clinical applications as of mid-2025 [4].

Table 1: Comparative Pharmacological Properties of PD 128483 Enantiomers

Pharmacological Property(+)-PD 128483(-)-PD 128483(±)-PD 128483 (Racemate)
D2 Receptor Intrinsic ActivityHigh (Strong Partial Agonist)Low (Weak Partial Agonist/Antagonist)Intermediate
Effect on Striatal DA SynthesisInhibitionIncreaseInhibition
Locomotor Activity (Rats)Inhibition (Low Dose); Stimulation (High Dose)Consistent InhibitionConsistent Inhibition
Sidman Avoidance Response (Monkeys)Minimal InhibitionConsistent InhibitionVariable Inhibition
Haloperidol-Sensitized DystoniaNot InducedInducedNot Induced (Racemate)

Classification Within Pharmacological Agonists and Inhibitors

D2 Autoreceptor Agonist Properties

PD 128483 is primarily classified as a dopamine D2 receptor partial agonist with preferential activity at autoreceptors. Receptor binding assays demonstrated its high selectivity for D2 receptors over D1 receptors and negligible affinity for adrenergic α₁ or serotonin 5-HT₁ₐ receptors, though it showed moderate affinity for adrenergic α₂ receptors [1] [7]. Its defining characteristic is its functional selectivity for presynaptic dopamine autoreceptors at low doses. Activation of these inhibitory autoreceptors decreases dopamine synthesis, release, and neuronal firing, effectively downregulating dopaminergic neurotransmission. This was evidenced by its ability to reverse γ-butyrolactone (GBL)-stimulated increases in striatal DOPA synthesis and inhibit dopamine neuronal firing in the substantia nigra – classic autoreceptor-mediated effects [1] [2].

PD 128483's partial agonist profile means it acts as a functional antagonist under conditions of high dopaminergic tone (e.g., psychosis or stimulant exposure), competing with endogenous dopamine and producing a net decrease in receptor signaling. Conversely, under low dopamine conditions, its intrinsic agonist activity can provide modest receptor stimulation, potentially mitigating negative symptoms or cognitive deficits associated with dopamine hypofunction. This dual, stabilizing action underpins its proposed antipsychotic-like effects without profound motor suppression (catalepsy) characteristic of full antagonists [1] [7]. Its autoreceptor-preferring activity was further highlighted in developmental studies showing it significantly decreased spontaneous stereotypy and locomotor activity in rats aged 21 days and older, indicating functional D2 autoreceptor regulation emerges by this developmental stage [2] [8].

Table 2: Target Engagement Profile of PD 128483

TargetAffinity/ActivityPrimary Functional ConsequenceEvidence
Dopamine D2 ReceptorHigh AffinityPartial Agonism (Preferentially Autoreceptors)Inhibition of DA synthesis/firing [1]
Dopamine D1 ReceptorLow AffinityNegligible ActivitySelectivity ratio >100 (D2>D1) [1]
Adrenergic α₂ ReceptorModerate AffinityUndefined Functional ActivityReceptor Binding Assays [1]
Adrenergic α₁ ReceptorNegligible AffinityNo ActivityReceptor Binding Assays [1]
Serotonin 5-HT₁ₐ ReceptorNegligible AffinityNo ActivityReceptor Binding Assays [1]

Phosphodiesterase 4 (PDE4) Inhibitor Classification

While PD 128483 is predominantly characterized by its dopamine receptor activity, some sources have also classified it within the broader category of Phosphodiesterase 4 (PDE4) inhibitors [2] [5]. PDE4 enzymes are cAMP-specific phosphodiesterases highly expressed in the brain and immune cells. PDE4 inhibition elevates intracellular cAMP levels, leading to downstream effects including anti-inflammatory actions and potential modulation of neurotransmission [5] [9]. Drugs like roflumilast (COPD, asthma) and apremilast (psoriasis, psoriatic arthritis) are clinically approved PDE4 inhibitors, primarily targeting inflammatory conditions [5] [9].

The association of PD 128483 with PDE4 inhibition appears primarily in studies examining its effects on stereotyped behavior in developing rats [2]. However, this classification presents a significant ambiguity. The primary and well-documented mechanism of PD 128483 involves direct dopamine receptor modulation [1] [7]. Its potential PDE4 inhibitory activity, if present, is less extensively characterized in the core literature describing its pharmacological profile. It is plausible that PDE4 inhibition was investigated as a secondary mechanism or that PD 128483 interacts with PDE4 at higher concentrations. PDE4B inhibition, in particular, has been linked to potential antipsychotic effects in preclinical models independent of dopamine receptors [5] [9], offering a potential alternative or complementary pathway. Nevertheless, the dopamine D2 partial agonism remains the defining and most consistently reported mechanism of action for PD 128483.

Key Academic Debates on Dual Mechanistic Roles

The potential dual classification of PD 128483 as both a dopamine D2 autoreceptor agonist and a PDE4 inhibitor has sparked nuanced debates regarding its primary mechanism of action and therapeutic implications:

  • Primary Mechanism vs. Secondary Effect: The central debate revolves around whether PD 128483's behavioral effects (e.g., reduction of stereotypy, locomotor inhibition, antipsychotic-like profiles) stem predominantly from its well-established dopamine D2 partial agonism [1] [7] [8] or significantly involve PDE4 inhibition and subsequent elevation of cAMP [2] [5]. The robust evidence for D2 receptor binding and functional autoreceptor activity strongly supports dopamine modulation as the primary driver. Reports of PDE4 inhibition lack the same depth of characterization for PD 128483 specifically, and may represent a secondary effect observed under certain experimental conditions or at specific concentrations. Resolving this requires comparative studies using selective D2 antagonists and PDE4 inhibitors to dissect the contributions of each pathway to PD 128483's overall effects.

  • Neurochemical Specificity and Selectivity: PD 128483's documented selectivity for D2 receptors over D1, α₁-adrenergic, and 5-HT₁ₐ receptors [1] [7] contrasts with the broader cellular consequences of PDE4 inhibition, which influences numerous cAMP-dependent pathways in neurons and glia. The argument for dopamine agonism as the dominant mechanism emphasizes its receptor specificity and the clear link between D2 autoreceptor activation and inhibition of dopamine synthesis/firing/behavior. Proponents of a significant PDE4 role might argue that increased cAMP could modulate dopaminergic signaling indirectly (e.g., via altering DARPP-32 phosphorylation states [5] [9]), potentially contributing synergistically to its functional effects.

  • Therapeutic Implications of Mechanism: If PD 128483's efficacy primarily relies on D2 partial agonism, its therapeutic potential aligns with other dopamine stabilizers (e.g., aripiprazole) for psychosis and possibly addiction [1] [7]. If PDE4 inhibition is significant, its potential utility might extend to disorders where inflammation and dopaminergic dysfunction coexist (e.g., cognitive aspects of schizophrenia, Parkinson's disease with neuroinflammation) [5] [9]. The observation that only the (-)-enantiomer induced dystonia in haloperidol-sensitized monkeys [1] strongly implicates differential D2 engagement (rather than a shared PDE4 effect) in this critical side effect profile, further supporting D2 mechanisms as paramount for its core behavioral pharmacology.

  • Methodological Considerations: Much of the PDE4 association arises from studies grouping PD 128483 with known selective PDE4 inhibitors like SND 919 or rolipram based on similar functional outcomes (e.g., reducing stereotypy) [2]. However, achieving the same behavioral endpoint does not necessarily imply an identical mechanism. Rigorous biochemical confirmation of PDE4 enzyme inhibition by PD 128483 itself at behaviorally relevant concentrations is needed to substantiate this classification beyond behavioral correlation. The available core literature focuses intensely on its dopaminergic actions [1] [7], leaving the PDE4 hypothesis less directly substantiated for this specific compound.

Properties

CAS Number

115688-97-6

Product Name

PD 128483

IUPAC Name

6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

InChI

InChI=1S/C11H15N3S/c1-14-6-2-3-7-8(14)4-5-9-10(7)13-11(12)15-9/h3,8H,2,4-6H2,1H3,(H2,12,13)

InChI Key

XFJSSDHKIXXJLM-UHFFFAOYSA-N

SMILES

CN1CCC=C2C1CCC3=C2N=C(S3)N

Synonyms

4,5,5a,6,7,8-hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine
PD 128483
PD-128483

Canonical SMILES

CN1CCC=C2C1CCC3=C2N=C(S3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.